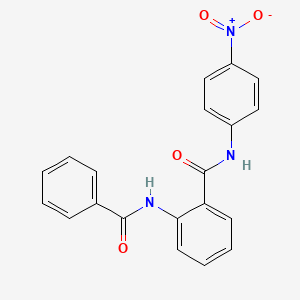
2-(benzoylamino)-N-(4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzoylamino)-N-(4-nitrophenyl)benzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. MMPs are involved in many physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their overexpression has been linked to several pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors, such as BB-94, has been of great interest in the scientific community.
作用機序
2-(benzoylamino)-N-(4-nitrophenyl)benzamide inhibits MMPs by binding to their active site and preventing the cleavage of extracellular matrix proteins. MMPs are zinc-dependent enzymes, and 2-(benzoylamino)-N-(4-nitrophenyl)benzamide chelates the zinc ion at the active site, thereby blocking the enzyme's activity. 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to be a broad-spectrum MMP inhibitor, targeting several MMP isoforms, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects
The inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several biochemical and physiological effects. In cancer cells, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce cell migration and invasion, increase apoptosis, and inhibit angiogenesis. In addition, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce inflammation and fibrosis in animal models of arthritis and liver fibrosis. However, the inhibition of MMPs by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can also have adverse effects, such as impaired wound healing and tissue remodeling, which should be taken into consideration when using this compound in therapeutic applications.
実験室実験の利点と制限
2-(benzoylamino)-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, such as its potency and broad-spectrum activity against MMPs. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide is commercially available and can be easily synthesized in the lab. However, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide can inhibit other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. One direction is the development of more potent and selective MMP inhibitors, which can overcome the limitations of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. Another direction is the investigation of the role of MMPs in other pathological conditions, such as neurodegenerative diseases and cardiovascular diseases. Moreover, the combination of MMP inhibitors with other therapies, such as immunotherapy and targeted therapy, can enhance their efficacy and reduce their adverse effects. Finally, the use of MMP inhibitors as diagnostic tools, such as imaging agents, can provide a non-invasive method for the detection of MMP activity in vivo.
合成法
The synthesis of 2-(benzoylamino)-N-(4-nitrophenyl)benzamide involves several steps, starting from the reaction of 4-nitroaniline with benzoyl chloride to obtain 4-nitrobenzamide. This intermediate is then reacted with 2-aminobenzophenone in the presence of sodium hydride and dimethylformamide to yield 2-(benzoylamino)-N-(4-nitrophenyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be achieved by recrystallization from ethanol.
科学的研究の応用
2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. MMPs are known to be involved in tumor invasion and metastasis, and their inhibition by 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to reduce tumor growth and angiogenesis in animal models. Moreover, 2-(benzoylamino)-N-(4-nitrophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-benzamido-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZDRTUZGQKYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6084788 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)
![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)



![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5185376.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)
![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)